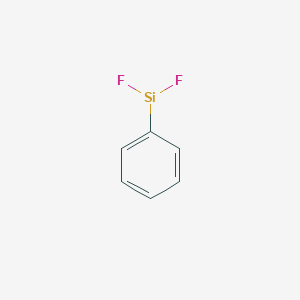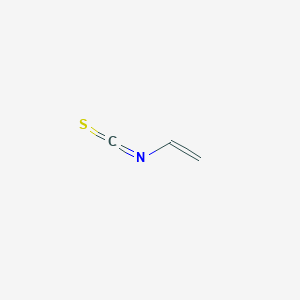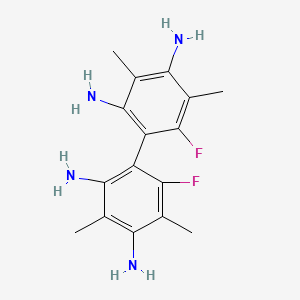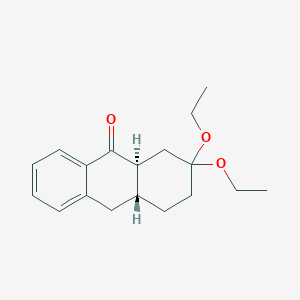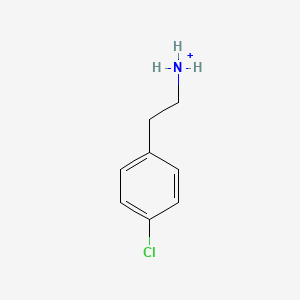
4,9-Dodecanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dodecanedione is an organic compound with the molecular formula C12H22O2 It is a diketone, meaning it contains two ketone groups located at the 4th and 9th positions of the dodecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,9-Dodecanedione can be synthesized through several methods. One common approach involves the oxidation of 4,9-dodecanediol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically requires an inert atmosphere and controlled temperature to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation of dodecane using metal catalysts such as platinum or palladium. This method offers higher yields and is more scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4,9-Dodecanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into carboxylic acids.
Reduction: Reduction using agents like sodium borohydride (NaBH4) can yield 4,9-dodecanediol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, Organolithium compounds
Major Products:
Oxidation: Carboxylic acids
Reduction: 4,9-Dodecanediol
Substitution: Various substituted dodecanediones
Aplicaciones Científicas De Investigación
4,9-Dodecanedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,9-Dodecanedione involves its interaction with specific molecular targets, primarily through its carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to various biochemical reactions. The compound can also participate in redox reactions, influencing cellular oxidative states and metabolic pathways.
Comparación Con Compuestos Similares
6,7-Dodecanedione: Another diketone with ketone groups at the 6th and 7th positions.
4,6-Nonanedione: A shorter chain diketone with ketone groups at the 4th and 6th positions.
Comparison: 4,9-Dodecanedione is unique due to the positioning of its ketone groups, which influences its reactivity and the types of reactions it can undergo. Compared to 6,7-Dodecanedione, it has a longer carbon chain, which can affect its solubility and interaction with other molecules. The specific positioning of the ketone groups in this compound also makes it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Número CAS |
1490-38-6 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
dodecane-4,9-dione |
InChI |
InChI=1S/C12H22O2/c1-3-7-11(13)9-5-6-10-12(14)8-4-2/h3-10H2,1-2H3 |
Clave InChI |
ATYOIKSGVNLFRA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CCCCC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


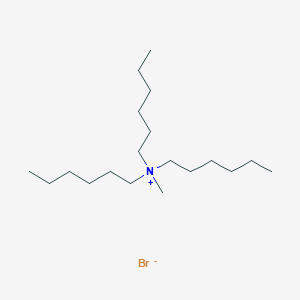
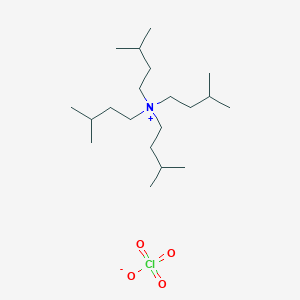
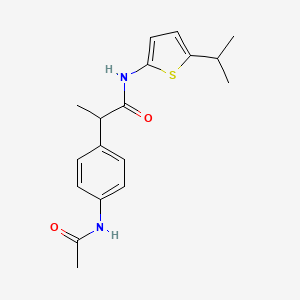
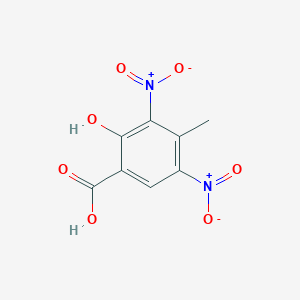
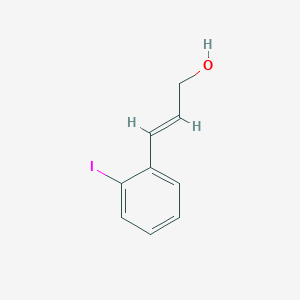
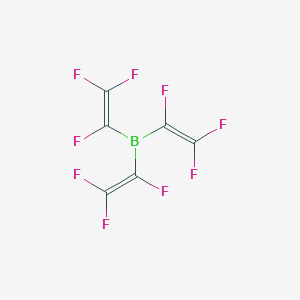
![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)

